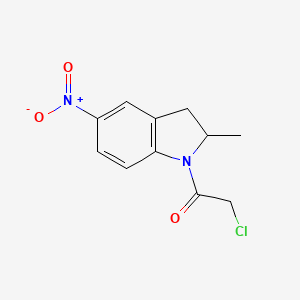

1-(Chloroacetyl)-2-methyl-5-nitroindoline

Descripción

1-(Chloroacetyl)-2-methyl-5-nitroindoline is a nitro-substituted indoline derivative featuring a chloroacetyl group at the 1-position and a methyl group at the 2-position. The compound’s molecular formula is inferred as C₁₁H₁₀ClN₃O₃, with a molecular weight of 267.67 g/mol.

Key structural features include:

- Indoline core: A bicyclic structure comprising a benzene ring fused to a five-membered nitrogen-containing ring.

- Chloroacetyl group (at position 1): Introduces reactivity for further derivatization (e.g., nucleophilic substitution).

- Methyl group (at position 2): Modulates steric and electronic properties.

Propiedades

IUPAC Name |

2-chloro-1-(2-methyl-5-nitro-2,3-dihydroindol-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O3/c1-7-4-8-5-9(14(16)17)2-3-10(8)13(7)11(15)6-12/h2-3,5,7H,4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLTTUALPAYCGKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(N1C(=O)CCl)C=CC(=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Preparation of 5-Nitroindoline-2-carboxylic Acid (Patent CN100491350C)

A well-documented method involves the condensation of para-nitrophenylhydrazine hydrochloride with ethyl pyruvate to form an intermediate hydrazone, followed by cyclization and hydrolysis steps to yield 5-nitroindoline-2-carboxylic acid:

Step 1: Hydrazone Formation

Para-nitrophenylhydrazine hydrochloride aqueous solution reacts with ethyl pyruvate in ethanol at 20–60 °C for 20–60 minutes, producing pyruvic acid ethyl ester-4-nitrophenylhydrazone.Step 2: Cyclization via Polyphosphoric Acid (PPA)

The hydrazone is treated with polyphosphoric acid in toluene at 85–115 °C for 30–40 minutes. This induces Fischer indole synthesis-like cyclization yielding 5-nitroindoline-2-carboxylic acid ethyl ester.Step 3: Hydrolysis and Acidification

The ester undergoes alkaline hydrolysis with potassium hydroxide in ethanol at room temperature for 6 hours, then acidification to pH 1 with hydrochloric acid precipitates the target 5-nitroindoline-2-carboxylic acid.

- Cyclization step yields around 65–71% of the ester intermediate.

- Hydrolysis and acidification afford the acid product with 81–87% yield and purity above 98%.

This method is notable for its cost-effectiveness and operational simplicity, avoiding expensive raw materials and complex procedures.

Introduction of the 2-Methyl Group

The methyl substitution at position 2 of the indoline ring is typically introduced by starting from methyl-substituted pyruvate derivatives or via alkylation strategies on the indoline core. While specific procedures for 2-methyl substitution on 5-nitroindoline are less frequently detailed, common synthetic approaches include:

Using 2-methyl-substituted pyruvic acid derivatives in the hydrazone formation step, ensuring the methyl group is incorporated during ring closure.

Alternatively, methylation of the indoline ring at position 2 post-cyclization via directed lithiation or electrophilic substitution under controlled conditions.

The choice depends on the availability of starting materials and desired regioselectivity.

The final key step is the introduction of the chloroacetyl group at the nitrogen atom of the 2-methyl-5-nitroindoline core.

General Chloroacetylation Procedure

The 2-methyl-5-nitroindoline is dissolved in an appropriate solvent such as dichloromethane or chloroform.

Chloroacetyl chloride is added slowly under cooling (0–5 °C) with a base like triethylamine or pyridine to neutralize the released HCl.

The reaction mixture is stirred at low temperature initially, then allowed to warm to room temperature to complete the reaction.

After completion, the reaction mixture is washed, dried, and purified by recrystallization or chromatography.

This method is standard for acylation of nitrogen atoms in heterocycles and provides the desired 1-(chloroacetyl) derivative efficiently.

Summary of Preparation Steps

| Step | Reaction | Conditions | Yield / Notes |

|---|---|---|---|

| 1 | Condensation of para-nitrophenylhydrazine hydrochloride with ethyl pyruvate | Ethanol, 20–60 °C, 20–60 min | Formation of hydrazone intermediate |

| 2 | Cyclization with polyphosphoric acid in toluene | 85–115 °C, 30–40 min reflux | 65–71% yield of 5-nitroindoline-2-carboxylic acid ethyl ester |

| 3 | Hydrolysis with KOH in ethanol, acidification with HCl | Room temp, 6 h hydrolysis | 81–87% yield, purity >98% of 5-nitroindoline-2-carboxylic acid |

| 4 | Introduction of 2-methyl group | Via methyl-substituted pyruvate or alkylation | Method varies; must ensure regioselectivity |

| 5 | Chloroacetylation of indoline nitrogen | Chloroacetyl chloride, base, DCM, 0–25 °C | Standard acylation; yields depend on conditions |

Research Findings and Considerations

The use of polyphosphoric acid is critical in the cyclization step to promote ring closure efficiently.

Temperature control during chloroacetylation is essential to avoid overreaction or decomposition.

Purification steps typically involve filtration, washing, and recrystallization to achieve high purity.

Alternative synthetic routes may employ different starting hydrazines or substituted pyruvates to modulate substitution patterns.

The presence of the nitro group at position 5 influences the electronic properties and reactivity of the indoline ring, which should be considered during acylation.

Análisis De Reacciones Químicas

1-(Chloroacetyl)-2-methyl-5-nitroindoline undergoes various chemical reactions, including:

Substitution Reactions: The chloroacetyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by nucleophiles such as amines or thiols.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

Oxidation Reactions: The indoline ring can undergo oxidation to form indole derivatives, which are important intermediates in organic synthesis.

Common reagents and conditions used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and solvents (e.g., ethanol, dichloromethane). Major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

1-(Chloroacetyl)-2-methyl-5-nitroindoline has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents, making it a valuable tool in drug discovery and development.

Medicine: Research has explored its use in developing new therapeutic agents for treating various diseases, including bacterial infections and cancer.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 1-(Chloroacetyl)-2-methyl-5-nitroindoline involves its interaction with biological molecules. The chloroacetyl group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components, contributing to its antimicrobial and anticancer properties.

Comparación Con Compuestos Similares

Structural Analogues and Their Properties

Key Comparisons

A. Reactivity and Functionalization Potential

- The chloroacetyl group in this compound enables nucleophilic substitution reactions (e.g., with amines or hydrazines), a feature shared with compounds like 1-(1,3-benzodioxol-5-ylmethyl)-4-(chloroacetyl)piperazine hydrochloride . This reactivity is exploited in drug design to create prodrugs or targeted delivery systems.

C. Physicochemical Properties

- The chloroacetyl group increases molecular weight and lipophilicity compared to non-acylated analogs (e.g., 5-nitroindoline vs. 1-(Chloroacetyl)-5-nitroindoline) .

Actividad Biológica

1-(Chloroacetyl)-2-methyl-5-nitroindoline is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This indoline derivative is characterized by a chloroacetyl group at the 1-position, a methyl group at the 2-position, and a nitro group at the 5-position of the indoline ring. The structural modifications contribute to its diverse pharmacological properties.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of 5-nitroindoline with chloroacetyl chloride. This reaction can be facilitated under various conditions, including the use of bases such as triethylamine (TEA) to promote nucleophilic substitution. The resulting compound retains the indoline framework, which is crucial for its biological activity.

Antimicrobial Properties

Research has indicated that indoline derivatives, including this compound, exhibit significant antimicrobial activity. A study showed that this compound demonstrated effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent. The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 18 |

| Pseudomonas aeruginosa | 12 |

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, such as HeLa and MCF-7. The nitro group is believed to play a crucial role in enhancing cytotoxicity by generating reactive oxygen species (ROS), which can lead to cellular damage and apoptosis.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 10 |

| MCF-7 | 15 |

The proposed mechanisms underlying the biological activities of this compound include:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular processes, such as kinases or proteases.

- Induction of Oxidative Stress : The generation of ROS leads to oxidative stress, causing damage to cellular components.

- Disruption of DNA Synthesis : By interfering with DNA replication or repair mechanisms, the compound can hinder cell proliferation.

Case Studies

- Antibacterial Efficacy : A recent case study evaluated the efficacy of this compound against multi-drug resistant strains of bacteria. The study highlighted its potential as a lead compound for developing new antibiotics.

- Cancer Cell Line Study : Another case study focused on the effects of this compound on ovarian cancer cells. Results indicated that treatment with the compound resulted in significant reduction in cell viability and increased apoptotic markers.

Q & A

Q. What are the established synthetic routes for 1-(Chloroacetyl)-2-methyl-5-nitroindoline, and how can intermediates be characterized?

The synthesis typically involves reacting 2-methyl-5-nitroindoline (a heterocyclic building block) with chloroacetyl chloride under anhydrous conditions. Evidence from similar compounds suggests using a nucleophilic acyl substitution mechanism, where the indoline’s amine group attacks the electrophilic carbonyl of chloroacetyl chloride . Key intermediates like 2-methyl-5-nitroindoline can be characterized via melting point analysis (mp 208–210°C for analogous indole derivatives ), NMR (to confirm substitution patterns), and IR spectroscopy (to verify carbonyl and nitro group presence).

Q. What analytical techniques are critical for verifying the purity and structure of this compound?

- Melting Point Analysis : Compare observed mp with literature values (e.g., indole-5-carboxylic acid derivatives show sharp melting points between 208–259°C ).

- Spectroscopy :

- NMR : Confirm the chloroacetyl group (δ ~4.0 ppm for CH2Cl in H NMR; carbonyl at ~170 ppm in C NMR).

- IR : Detect nitro (1520–1350 cm) and carbonyl (1700–1650 cm) stretches.

- Mass Spectrometry : Validate molecular ion peaks (e.g., molecular formula CHClNO) .

Q. How should researchers handle and store this compound to ensure stability?

Store under inert atmosphere (argon or nitrogen) at 2–8°C to prevent hydrolysis of the chloroacetyl group. Similar chlorinated compounds degrade under humidity or light, necessitating desiccants and amber vials .

Q. What safety protocols are essential when working with this compound?

Use PPE (gloves, goggles, lab coat) and work in a fume hood. Chloroacetyl derivatives are irritants and potential alkylating agents; avoid skin contact and inhalation. Emergency procedures should align with guidelines for chlorinated compounds .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Solvent Selection : Use aprotic solvents (e.g., dichloromethane or THF) to minimize side reactions.

- Catalysis : Add a base (e.g., triethylamine) to neutralize HCl byproducts, shifting equilibrium toward product formation.

- Temperature Control : Maintain 0–5°C during chloroacetyl chloride addition to reduce exothermic side reactions .

Q. What mechanistic insights explain the reactivity of the chloroacetyl group in this compound?

The chloroacetyl group undergoes nucleophilic substitution due to the electron-withdrawing effect of the carbonyl, making the α-carbon electrophilic. This reactivity is exploited in coupling reactions (e.g., with amines or hydrazines) to form hydrazides or amides, as demonstrated in analogous indole derivatives . Computational studies (DFT) could further elucidate transition states and charge distribution .

Q. How can researchers resolve contradictions in reported physical data (e.g., melting points) for this compound?

- Reproducibility : Verify synthesis and purification steps (e.g., recrystallization solvents).

- Analytical Cross-Validation : Use HPLC or LC-MS to detect impurities affecting mp. For example, indole-6-carboxylic acid derivatives show mp variations due to polymorphic forms .

- Collaborative Verification : Cross-reference with independent labs or databases like NIST .

Q. What strategies are effective for identifying and quantifying reaction byproducts?

- Chromatography : Use reverse-phase HPLC with UV detection (λ ~254 nm for nitro groups).

- Mass Spectrometry : High-resolution MS (HRMS) can identify chlorinated byproducts (e.g., dimerization or hydrolysis products) .

Q. How can computational modeling predict the biological activity of this compound?

Q. What experimental designs are suitable for evaluating this compound’s biochemical activity?

- Enzyme Inhibition Assays : Measure IC values against nitroreductases or cytochrome P450 isoforms.

- Cellular Toxicity : Use MTT assays in cell lines (e.g., HeLa or HepG2) to assess cytotoxicity.

- Metabolic Stability : Incubate with liver microsomes and monitor degradation via LC-MS .

Methodological Notes

- Synthesis Optimization : Track reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) .

- Data Analysis : Use statistical tools (e.g., ANOVA for reproducibility tests) and software like GraphPad Prism for dose-response curves .

- Safety Compliance : Follow ICH guidelines for impurity profiling and OSHA standards for chlorinated compound handling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.